![molecular formula C10H14O5 B13890386 Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate is a chemical compound with the molecular formula C10H12O5. It is known for its unique bicyclic structure, which includes an oxabicyclo ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-oxabicyclo[3.1.1]heptane-2,6-dicarboxylate
- Dimethyl 3-oxabicyclo[3.1.1]heptane-1,4-dicarboxylate
Uniqueness
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its specific bicyclic structure and the position of its functional groups. This uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for .
Biological Activity
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS: 2920404-85-7) is a bicyclic compound characterized by its unique structural configuration, which includes an oxabicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
This compound has the molecular formula C10H14O5 and a molecular weight of approximately 214.22 g/mol. Its structure includes two carboxylate groups, which significantly influence its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H14O5 |
Molecular Weight | 214.22 g/mol |
CAS Number | 2920404-85-7 |
IUPAC Name | This compound |
Therapeutic Potential
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can enhance the effectiveness of anticancer drugs by improving their physicochemical properties such as permeability and metabolic stability .
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, although specific studies are still required to confirm this activity .
- Interactions with Biological Macromolecules : Ongoing research is investigating the interactions between this compound and various biological macromolecules, which could provide insights into its mechanism of action and potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Anticancer Properties
A study demonstrated that incorporating the oxa-BCH structure into anticancer drug formulations improved solubility and bioavailability, leading to enhanced therapeutic outcomes in preclinical models .
Synthesis and Biological Evaluation
Research also focused on synthesizing various derivatives of this compound to evaluate their biological activities systematically. The findings indicated that modifications to the bicyclic structure could lead to compounds with significantly different biological profiles .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate in laboratory settings?
- Methodological Answer : Strict adherence to hazard codes is essential. Use PPE (gloves, goggles, lab coats) per P280 . Work in a fume hood (P271) to avoid inhalation (P260/P261) and ensure no skin contact (P262). Store away from ignition sources (P210) and avoid environmental release (P273). Conduct a pre-experiment risk assessment using SDS guidelines for similar bicyclic esters .
Q. How is this compound synthesized, and what purification methods ensure high yields?
- Methodological Answer : Synthesis often involves Diels-Alder or [2+2] cycloaddition reactions with dimethyl acetylenedicarboxylate derivatives. For example, cyclization of dienophiles in anhydrous toluene at 80–100°C with Lewis acid catalysts (e.g., BF₃·Et₂O) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer : Use 1H- and 13C-NMR to confirm bicyclic ester geometry and substituent positions. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with internal standards .
Advanced Research Questions
Q. How to design experiments to probe the compound’s reactivity in photochemical [2+2] cycloadditions?
- Methodological Answer : Use UV-Vis spectroscopy to monitor reaction kinetics under controlled light (λ = 300–350 nm). Optimize solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading (e.g., Ru(bpy)₃²⁺). Compare regioisomer ratios via 1H-NMR integration and DFT calculations to predict transition states .
Q. How to resolve contradictory data on stability under acidic vs. alkaline conditions?
- Methodological Answer : Conduct pH-dependent stability assays (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Use Arrhenius plots to extrapolate shelf-life. Cross-validate with LC-MS to identify hydrolysis byproducts (e.g., dicarboxylic acids). Replicate experiments with buffer controls to isolate pH effects .
Q. What methodologies evaluate its environmental persistence and ecotoxicology?
- Methodological Answer : Follow OECD Test Guidelines:
- Hydrolysis : Expose to pH 4, 7, and 9 buffers; quantify half-life via UV absorbance.
- Bioaccumulation : Use OECD 305 model with zebrafish; measure BCF (bioconcentration factor).
- Microbial Toxicity : Perform ISO 11348-3 luminescent bacteria assay (EC₅₀ determination).
Correlate results with computational models (EPI Suite) for risk prioritization .
Q. Data Contradiction and Validation Strategies
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer : Re-measure using DSC (differential scanning calorimetry) at 5°C/min under nitrogen. Cross-check NMR spectra with databases (e.g., PubChem, Reaxys). Validate via interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025) .
Q. What experimental controls are critical when studying catalytic asymmetric derivatization?
- Methodological Answer : Include (1) achiral catalysts (e.g., DMAP) to rule out non-enantioselective pathways, (2) chiral additives (e.g., BINOL) to test ligand effects, and (3) racemic controls for ee determination via chiral HPLC (Chiralpak IA column) .
Q. Regulatory and Compliance Considerations
Q. What regulatory frameworks apply to its use in cross-border collaborative research?
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-13-7(11)9-3-10(4-9,6-15-5-9)8(12)14-2/h3-6H2,1-2H3 |
InChI Key |
KZUIOBUCVHOGFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.